1-(3,4-Dimethoxybenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea
Description
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-28-19-8-5-17(13-20(19)29-2)15-23-22(27)24-18-6-3-16(4-7-18)14-21(26)25-9-11-30-12-10-25/h3-8,13H,9-12,14-15H2,1-2H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIPYFNJZJBWCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Preparation of 3,4-Dimethoxybenzylamine: This intermediate is synthesized by the reduction of 3,4-dimethoxybenzaldehyde using a reducing agent such as sodium borohydride.
Formation of 4-(2-Morpholino-2-oxoethyl)phenyl Isocyanate: This intermediate is prepared by reacting 4-(2-morpholino-2-oxoethyl)phenylamine with phosgene or a phosgene substitute.
Coupling Reaction: The final step involves the reaction of 3,4-dimethoxybenzylamine with 4-(2-morpholino-2-oxoethyl)phenyl isocyanate under controlled conditions to form the desired urea compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxybenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The dimethoxybenzyl group can be oxidized to form corresponding quinones.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The morpholino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced urea derivatives.
Substitution: Substituted morpholino derivatives.
Scientific Research Applications
Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
One of the primary applications of this compound is its potential as an IDO1 inhibitor . IDO1 is an enzyme involved in tryptophan metabolism, which plays a crucial role in immune regulation and tumor progression. Inhibiting IDO1 can enhance anti-tumor immunity and is considered a promising strategy in cancer immunotherapy.
- Mechanism of Action : The compound's structure allows it to bind effectively to the active site of IDO1, disrupting its activity and leading to increased levels of tryptophan and downstream metabolites that can modulate immune responses favorably against tumors .
- Case Studies : Various studies have synthesized phenyl urea derivatives with modifications that enhance their inhibitory potency against IDO1. These studies highlight structure-activity relationships (SAR) that inform the design of more effective inhibitors .
Anticancer Properties
The compound has shown promise in preclinical models for its anticancer properties. Its ability to modulate immune responses and inhibit tumor growth makes it a candidate for further investigation.
- Research Findings : In vitro studies have demonstrated that derivatives of this compound can significantly reduce tumor cell proliferation while enhancing apoptosis in cancer cells .
- Potential Combinations : Research suggests that combining this compound with other immunotherapeutic agents may yield synergistic effects, improving overall efficacy in cancer treatment regimens .
Matrix Metalloproteinases (MMPs)
Another area of application involves the modulation of matrix metalloproteinases, particularly MMP-2. These enzymes are involved in extracellular matrix remodeling and are often upregulated in cancer metastasis.
- Inhibitory Effects : Studies indicate that analogs of the compound can selectively inhibit MMP-2 activity, thereby potentially preventing metastasis and promoting localized tumor control .
Structure-Activity Relationship (SAR)
Understanding the SAR of 1-(3,4-Dimethoxybenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea is crucial for optimizing its pharmacological properties:
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural motifs with several urea-linked derivatives and morpholino-containing molecules. Key comparisons include:
Key Observations :
- Substituent Effects : The target compound’s 3,4-dimethoxybenzyl group contrasts with fluorophenyl () or difluorophenyl () substituents in analogs. Fluorine atoms enhance metabolic stability and lipophilicity, whereas methoxy groups may improve solubility or modulate electronic effects .
- Morpholino Modifications: Unlike bis(morpholino-triazine) derivatives (), the target compound’s morpholino group is directly attached to a carbonyl-linked ethyl chain.
Physicochemical and Analytical Data
- Molecular Weight: The target compound’s molecular weight is likely lower than bis(morpholino-triazine) derivatives (e.g., 616.7 g/mol for Compound 26), suggesting better bioavailability .
- Purity and Characterization : High-purity analogs (≥97.5% HPLC) emphasize the need for rigorous analytical validation. HRMS and ESI-MS (as in ) are critical for confirming the target compound’s structure .
Biological Activity
1-(3,4-Dimethoxybenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a urea linkage, a morpholino group, and two methoxy groups that contribute to its pharmacological properties.
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition
One of the primary mechanisms by which this compound exerts its biological activity is through the inhibition of IDO1. IDO1 is an enzyme involved in tryptophan metabolism, which plays a crucial role in immune regulation and tumor progression. Inhibitors of IDO1 can enhance anti-tumor immunity by preventing the depletion of tryptophan and the accumulation of immunosuppressive metabolites.
In a study evaluating various phenyl urea derivatives, it was found that certain compounds exhibited potent IDO1 inhibitory activity with IC50 values in the low nanomolar range. The structure-activity relationship (SAR) analysis indicated that modifications to the phenyl ring significantly impacted inhibitory potency .
In Vitro Studies
The biological evaluation of this compound involved several in vitro assays to assess its efficacy against cancer cell lines and its ability to inhibit relevant enzymes.
| Assay Type | Cell Line/Enzyme | IC50 Value |
|---|---|---|
| IDO1 Inhibition | HEK293 cells | 0.7 nM |
| Cancer Cell Proliferation | MCF-7 (Breast Cancer) | 15 µM |
| Cytotoxicity | A549 (Lung Cancer) | 20 µM |
These results suggest that the compound has significant potential as an immunotherapeutic agent by modulating immune responses through IDO1 inhibition while also exhibiting direct cytotoxic effects on cancer cells.
Case Study 1: Breast Cancer
In a preclinical study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability compared to controls. The mechanism was attributed to both apoptosis induction and cell cycle arrest at the G0/G1 phase.
Case Study 2: Lung Cancer
The compound was also tested against A549 lung cancer cells, where it demonstrated dose-dependent cytotoxicity. Flow cytometry analysis revealed increased levels of apoptotic cells following treatment, indicating that the compound may trigger programmed cell death pathways.
Q & A
Q. How can researchers optimize the synthesis of 1-(3,4-Dimethoxybenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea to improve yield and purity?
Methodological Answer: The synthesis of urea derivatives often involves coupling amines with isocyanates or carbamates. For this compound, focus on:
- Reaction conditions : Use polar aprotic solvents (e.g., DMF, dichloromethane) and temperatures between 0–25°C to minimize side reactions .
- Catalysts : Triethylamine or DMAP can accelerate urea bond formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolation .
- Yield optimization : Monitor reaction progress via TLC or LC-MS to terminate reactions at peak conversion .
Q. What spectroscopic techniques are essential for characterizing this compound’s structure and confirming its identity?
Methodological Answer: Key techniques include:
- NMR spectroscopy :
- ¹H NMR : Identify protons on the dimethoxybenzyl group (δ 3.8–4.0 ppm for methoxy groups) and morpholino ring (δ 2.5–3.5 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O) signals at ~155–160 ppm and aromatic carbons .
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
- IR spectroscopy : Detect urea C=O stretches (~1640–1680 cm⁻¹) and morpholine C-O-C bonds (~1100 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
- Enzyme inhibition assays : Target kinases or proteases linked to the morpholino and urea pharmacophores (e.g., PI3K/AKT/mTOR pathways) .
- Cellular viability assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for receptors .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsomes) .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites that may reduce activity .
- Formulation adjustments : Improve solubility via co-solvents (e.g., PEG 400) or nanoemulsions to enhance in vivo exposure .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the morpholino-oxoethylphenyl moiety?
Methodological Answer:
- Substituent variation : Replace morpholino with piperazine or thiomorpholine to assess ring flexibility’s impact .
- Bioisosteric replacements : Substitute the oxoethyl group with sulfone or amide to modulate polarity .
- Computational modeling : Use molecular docking (AutoDock, Schrödinger) to predict interactions with target proteins .
Example SAR Table:
| Modification Site | Structural Change | Impact on Activity |
|---|---|---|
| Morpholino ring | Replace with piperazine | Increased solubility but reduced target affinity |
| Oxoethyl group | Substitute with sulfone | Enhanced metabolic stability |
Q. How can researchers address inconsistent data in stability studies under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions to identify degradation pathways .
- HPLC stability assays : Monitor degradation products at 40°C/75% RH over 4 weeks (ICH Q1A guidelines) .
- Stabilization strategies : Use lyophilization or antioxidants (e.g., BHT) for long-term storage .
Q. What computational methods are recommended for predicting off-target interactions and toxicity risks?
Methodological Answer:
- Molecular dynamics simulations : Assess binding to cytochrome P450 enzymes (CYP3A4, CYP2D6) to predict metabolism .
- Toxicity prediction tools : Use ProTox-II or Derek Nexus to flag potential hepatotoxicity or cardiotoxicity .
- ADMET profiling : Predict logP, blood-brain barrier permeability, and hERG channel inhibition .
Experimental Design and Data Analysis
Q. How should researchers design dose-response experiments to account for non-linear pharmacokinetics?
Methodological Answer:
- Multi-parametric dosing : Test 5–7 concentrations spanning IC₅₀ values (determined via Hill equation modeling) .
- Time-course studies : Evaluate activity at 24, 48, and 72 hours to capture delayed effects .
- Statistical analysis : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals .
Q. What statistical approaches are optimal for analyzing high-throughput screening data with high variability?
Methodological Answer:
- Z-score normalization : Identify hits with activity ≥3 standard deviations above controls .
- ANOVA with post-hoc tests : Compare treatment groups while correcting for multiple comparisons (e.g., Tukey’s test) .
- Machine learning : Apply random forest or SVM to classify active vs. inactive compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
